molecular formula C11H11NO B8464782 4-allyl-1H-indol-5-ol

4-allyl-1H-indol-5-ol

Cat. No. B8464782
M. Wt: 173.21 g/mol
InChI Key: ITIDPSHTYWQBKE-UHFFFAOYSA-N
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Patent
US07906653B2

Procedure details

4-Allyl-1H-indol-5-ol (Example 54) 120 mg, 0.69 mmol) was dissolved in EtOH (10 mL), and 20% palladium (II) hydroxide on carbon (20 mg) and ammonium formate (349.5 mg, 5.45 mmol) were added. After stirring for 30 min at rt, the mixture was heated to 40° C. for 2 h. After cooling to rt, the catalyst was removed by filtration, and the filtrate concentrated under reduced pressure. The residue was taken up in water, and the aqueous phase was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure to give 91 mg (75%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 1.04 (t, 3H), 2.74 (m, 2H), 2.88 (t, 2H), 6.49 (s, 1H), 6.75 (d, 1H), 7.10 (d, 1H), 7.18 (s, 1H), 8.00 (br, 1H).
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
349.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH:2]=[CH2:3].C([O-])=O.[NH4+]>CCO.[OH-].[Pd+2].[OH-]>[CH2:1]([C:4]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH2:2][CH3:3] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(C=C)C1=C2C=CNC2=CC=C1O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
349.5 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 40° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)C1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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